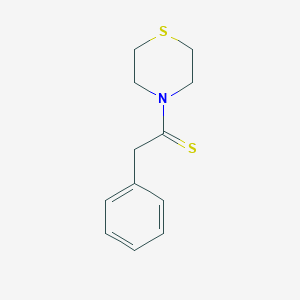
2-Phenyl-1-thiomorpholin-4-ylethanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1-thiomorpholin-4-ylethanethione, also known as PTM, is a sulfur-containing organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PTM is a cyclic thioamide that possesses a unique chemical structure, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-thiomorpholin-4-ylethanethione is not fully understood. However, it is believed that 2-Phenyl-1-thiomorpholin-4-ylethanethione exerts its antitumor effects by inhibiting the activity of certain enzymes involved in cell growth and division. It also induces oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
In addition to its antitumor effects, 2-Phenyl-1-thiomorpholin-4-ylethanethione has also been found to possess anti-inflammatory and antioxidant properties. It has been shown to reduce inflammation in animal models of arthritis and inhibit the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Phenyl-1-thiomorpholin-4-ylethanethione in laboratory experiments is its ease of synthesis. 2-Phenyl-1-thiomorpholin-4-ylethanethione can be synthesized in a laboratory setting with relative ease, making it an accessible compound for researchers. However, one of the limitations of 2-Phenyl-1-thiomorpholin-4-ylethanethione is its potential toxicity. It is important for researchers to exercise caution when handling 2-Phenyl-1-thiomorpholin-4-ylethanethione and to follow proper safety protocols.
Future Directions
There are several potential future directions for research involving 2-Phenyl-1-thiomorpholin-4-ylethanethione. One area of interest is the development of 2-Phenyl-1-thiomorpholin-4-ylethanethione as a cancer therapy. Further studies are needed to fully understand the mechanism of action of 2-Phenyl-1-thiomorpholin-4-ylethanethione and to determine its efficacy in treating different types of cancer. Another area of interest is the development of 2-Phenyl-1-thiomorpholin-4-ylethanethione as an anti-inflammatory agent. Research is needed to determine the potential therapeutic applications of 2-Phenyl-1-thiomorpholin-4-ylethanethione in treating inflammatory diseases such as arthritis. Additionally, further studies are needed to investigate the potential toxicity of 2-Phenyl-1-thiomorpholin-4-ylethanethione and to determine safe dosage levels for human use.
Synthesis Methods
The synthesis of 2-Phenyl-1-thiomorpholin-4-ylethanethione involves the reaction of 2-phenyl-1,3-propanedithiol with morpholine in the presence of a catalyst. The resulting product is then treated with ethyl chloroformate to form 2-Phenyl-1-thiomorpholin-4-ylethanethione. This reaction sequence is relatively simple and can be carried out in a laboratory setting with ease.
Scientific Research Applications
2-Phenyl-1-thiomorpholin-4-ylethanethione has been extensively studied for its potential therapeutic applications. Research has shown that 2-Phenyl-1-thiomorpholin-4-ylethanethione possesses antitumor, antiviral, and antibacterial properties. It has also been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
2-phenyl-1-thiomorpholin-4-ylethanethione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NS2/c14-12(13-6-8-15-9-7-13)10-11-4-2-1-3-5-11/h1-5H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGDZZJKLXIKGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=S)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1-(thiomorpholin-4-yl)ethane-1-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

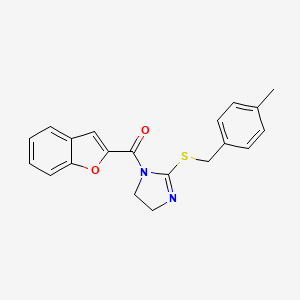

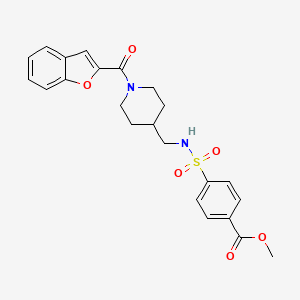
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2839378.png)
![4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2839379.png)

![5-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazole](/img/structure/B2839382.png)

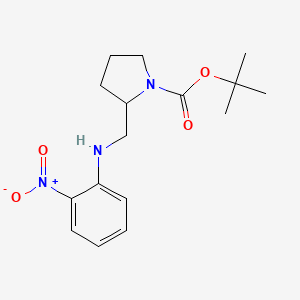

![N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2839389.png)
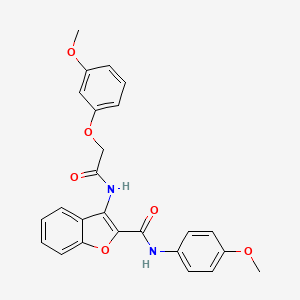
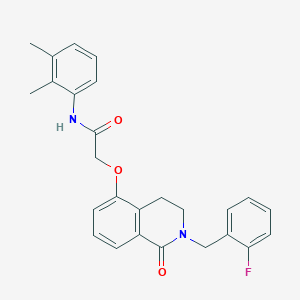
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole](/img/structure/B2839393.png)